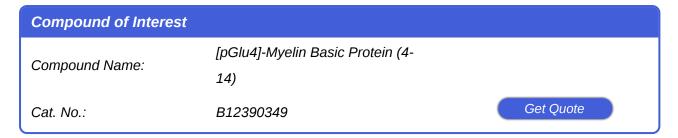


An In-depth Technical Guide to [pGlu4]-Myelin Basic Protein (4-14)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[pGlu4]-Myelin Basic Protein (4-14), also denoted as [pGlu4]-MBP(4-14), is a chemically modified fragment of human Myelin Basic Protein (MBP). This peptide corresponds to amino acid residues 4-14 of the native protein, with the N-terminal glutamic acid residue modified to pyroglutamic acid (pGlu). The sequence of the native MBP(4-14) peptide is Gln-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. The modification to [pGlu4]-MBP(4-14) results in the sequence pGlu-Lys-Arg-Pro-Ser-Gln-Arg-Ser-Lys-Tyr-Leu. This modification has significant implications for the peptide's structure, stability, and biological activity.

This technical guide provides a comprehensive overview of [pGlu4]-MBP(4-14), including its synthesis, purification, and key applications in biomedical research, with a particular focus on its role as a substrate for Protein Kinase C (PKC) and its relevance in the context of multiple sclerosis (MS).

Core Data and Properties

While specific quantitative data for [pGlu4]-MBP(4-14) is not extensively available in publicly accessible literature, the following table summarizes its key properties based on available information and theoretical calculations.



Property	Value	Reference/Method
Sequence	pGlu-Lys-Arg-Pro-Ser-Gln-Arg- Ser-Lys-Tyr-Leu	
Molecular Formula	C60H99N19O17	-
Molecular Weight	1374.56 g/mol	_
Isoelectric Point (pl)	~10.5	Theoretical Calculation
Biological Role	Protein Kinase C (PKC) Substrate	[1]
Research Area	Multiple Sclerosis, Neuroimmunology	[2]

Experimental Protocols

I. Synthesis of [pGlu4]-MBP(4-14) via Solid-Phase Peptide Synthesis (SPPS)

Principle: Solid-phase peptide synthesis allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The N-terminal pyroglutamic acid can be incorporated either by using a protected pyroglutamic acid residue during synthesis or by the cyclization of an N-terminal glutamine residue.

Methodology:

- Resin Selection and Preparation: A suitable solid support, such as a Rink Amide resin, is chosen to yield a C-terminally amidated peptide upon cleavage. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
- Fmoc-Protected Amino Acid Coupling: The peptide is synthesized from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.
 - Deprotection: The Fmoc group of the resin or the previously coupled amino acid is removed using a solution of 20% piperidine in DMF.



- Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) and added to the resin. The reaction is allowed to proceed until completion, which can be monitored by a ninhydrin test.
- Washing: The resin is washed extensively with DMF to remove excess reagents and byproducts.
- Incorporation of Pyroglutamic Acid:
 - Method A: Direct Coupling: After the final amino acid (Lysine) is coupled, Fmoc-pGlu-OH is coupled to the N-terminus of the peptide chain using the standard coupling procedure.
 - Method B: On-resin Cyclization of Glutamine: An Fmoc-Gln(Trt)-OH residue is coupled at the N-terminus. After the final coupling step and removal of the Fmoc group, the Nterminal glutamine is cyclized to pyroglutamate. This can be achieved by treating the resin-bound peptide with a mild acid, such as 20% acetic acid in dichloromethane, or by heating in a suitable solvent.[3]
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
 protecting groups are simultaneously removed using a cleavage cocktail, typically containing
 trifluoroacetic acid (TFA) with scavengers like water, triisopropylsilane (TIS), and 1,2ethanedithiol (EDT) to prevent side reactions.
- Precipitation and Lyophilization: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, washed with ether, and then lyophilized to obtain the crude peptide powder.

II. Purification of [pGlu4]-MBP(4-14) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. The polarity of the mobile phase is gradually decreased by increasing the concentration of an organic solvent, causing peptides to elute in order of increasing hydrophobicity.[4]



Methodology:

- Column: A C18 reversed-phase column is typically used for peptide purification.
- Mobile Phase:
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low concentration of Solvent B (e.g., 5%) to a higher concentration (e.g., 60%) over a defined period (e.g., 30-60 minutes) is used to elute the peptide.
- Detection: The peptide is detected by monitoring the absorbance at 214 nm or 280 nm.
- Fraction Collection: Fractions corresponding to the major peak are collected.
- Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.
- Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

III. Protein Kinase C (PKC) Activity Assay

Principle: This assay measures the transfer of the gamma-phosphate from ATP to the serine residue within the [pGlu4]-MBP(4-14) substrate by PKC. The incorporation of the phosphate can be quantified using radiolabeled ATP (³²P-ATP) or by using a phosphospecific antibody in an ELISA-based format.

Methodology (Radiolabeling):

- Reaction Mixture Preparation: A master mix is prepared containing the following components in a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂):
 - [pGlu4]-MBP(4-14) substrate (concentration to be optimized, typically in the μM range).



- Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors for conventional and novel PKC isoforms.
- Dithiothreitol (DTT) to maintain a reducing environment.
- [y-32P]ATP.
- Enzyme Addition: The reaction is initiated by adding a purified preparation of the PKC isoform of interest.
- Incubation: The reaction is incubated at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Reaction Termination: The reaction is stopped by spotting the reaction mixture onto phosphocellulose paper.
- Washing: The phosphocellulose paper is washed extensively with a dilute acid (e.g., 0.5% phosphoric acid) to remove unincorporated [y-32P]ATP.
- Quantification: The amount of ³²P incorporated into the peptide substrate is quantified by liquid scintillation counting.
- Data Analysis: The kinase activity is expressed as pmol of phosphate transferred per minute per mg of enzyme. Kinetic parameters (Km and Vmax) can be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

IV. T-Cell Activation and Proliferation Assay

Principle: This assay measures the ability of [pGlu4]-MBP(4-14) to stimulate MBP-specific T-cells, leading to their activation and proliferation. T-cell activation can be assessed by measuring the expression of activation markers (e.g., CD25, CD69) or the secretion of cytokines (e.g., IL-2, IFN-y). Proliferation is commonly measured by the incorporation of a labeled nucleoside (e.g., ³H-thymidine) into the DNA of dividing cells.[5]

Methodology:

Cell Preparation:

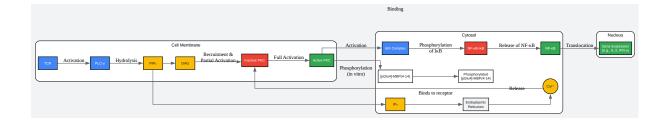


- Isolate peripheral blood mononuclear cells (PBMCs) from the blood of an experimental animal model of MS (e.g., Experimental Autoimmune Encephalomyelitis - EAE) immunized with MBP, or from human subjects.
- Alternatively, use an established MBP-specific T-cell line or clone.
- Cell Culture:
 - Plate the PBMCs or T-cells in a 96-well plate at a suitable density (e.g., 2 x 10⁵ cells/well).
 - Add varying concentrations of [pGlu4]-MBP(4-14) to the wells. Include a negative control (no peptide) and a positive control (e.g., phytohemagglutinin - PHA).
- Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Proliferation Assay (³H-Thymidine Incorporation):
 - 18 hours before the end of the incubation, add ³H-thymidine to each well.
 - Harvest the cells onto a filter mat using a cell harvester.
 - Measure the incorporated radioactivity using a liquid scintillation counter.
 - Results are typically expressed as a stimulation index (SI), which is the ratio of counts per minute (cpm) in the presence of the peptide to the cpm in the absence of the peptide.
- Cytokine Analysis (ELISA):
 - At the end of the incubation period, collect the cell culture supernatants.
 - Measure the concentration of cytokines (e.g., IL-2, IFN-γ, IL-4) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Signaling Pathways and Logical Relationships PKC Activation and Downstream Signaling



Protein Kinase C plays a crucial role in T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen-presenting cell (APC), phospholipase C-gamma (PLC-γ) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG, along with intracellular calcium released in response to IP₃, activates conventional and novel PKC isoforms. Activated PKC then phosphorylates a variety of downstream substrates, including [pGlu4]-MBP(4-14) if it is present intracellularly, or more physiologically, it initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of genes involved in T-cell activation, proliferation, and cytokine production.



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Caption: PKC activation pathway leading to gene expression.

T-Cell Activation by [pGlu4]-MBP(4-14) Workflow

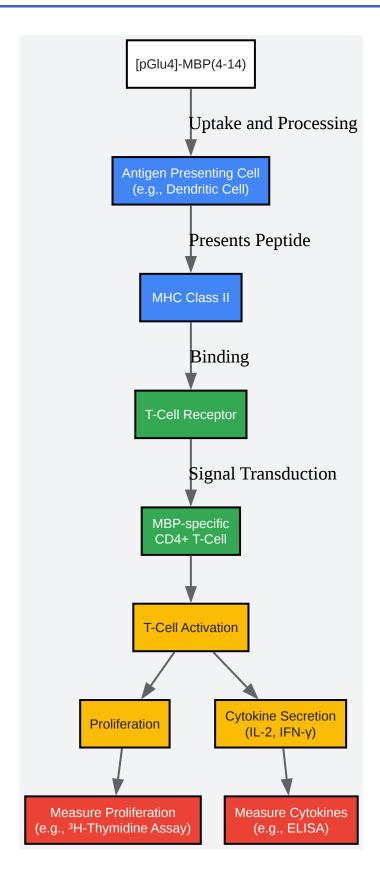






The process of T-cell activation by [pGlu4]-MBP(4-14) in the context of an in vitro assay involves several key steps, from the presentation of the peptide by an APC to the proliferation and cytokine secretion of the T-cell.





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Caption: Workflow of in vitro T-cell activation by [pGlu4]-MBP(4-14).



Conclusion

[pGlu4]-Myelin Basic Protein (4-14) is a valuable tool for researchers in the fields of neuroimmunology and drug development. Its role as a specific substrate for Protein Kinase C allows for the detailed study of this enzyme's activity and the screening of potential inhibitors. Furthermore, its connection to Myelin Basic Protein makes it a relevant peptide for investigating the autoimmune responses implicated in multiple sclerosis. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for the design and execution of experiments utilizing this important research peptide. Further research is warranted to fully elucidate the specific quantitative aspects of its interactions and its precise role in the pathophysiology of demyelinating diseases.

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- To cite this document: BenchChem. [An In-depth Technical Guide to [pGlu4]-Myelin Basic Protein (4-14)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390349#pglu4-myelin-basic-protein-4-14-sequence]

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